4-methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
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Overview
Description
4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C12H14O3. This compound is part of the naphthalene family, characterized by a fused ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Methoxylation: Introduction of a methoxy group (-OCH3) at the 4th position of the naphthalene ring.
Hydrogenation: The naphthalene ring is partially hydrogenated to form the tetrahydronaphthalene structure.
Carboxylation: Finally, a carboxylic acid group (-COOH) is introduced at the 1st position.
Industrial Production Methods: Industrial production methods often involve catalytic hydrogenation and carboxylation reactions under controlled conditions. Catalysts such as palladium or platinum are commonly used to facilitate these reactions .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at various positions on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed:
Oxidation: Quinones or carboxylated derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways.
Pathways Involved: It can modulate oxidative stress pathways, inflammatory responses, and cellular signaling mechanisms.
Comparison with Similar Compounds
3-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid: Similar structure but with the methoxy group at the 3rd position.
5,6,7,8-Tetrahydro-1-naphthylamine: Contains an amine group instead of a carboxylic acid.
1-Naphthalenol, 5,6,7,8-tetrahydro-: Contains a hydroxyl group instead of a methoxy group.
Uniqueness: 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
854590-36-6 |
---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.2 |
Purity |
95 |
Origin of Product |
United States |
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